molecular formula C12H19NO2 B12093119 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol

2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol

Katalognummer: B12093119
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: QNIYSYGPAIQBHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol It is known for its unique structure, which includes a phenol group and a hydroxybutylaminoethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol typically involves the reaction of a phenol derivative with an appropriate amine. One common method is the alkylation of phenol with 3-hydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the hydroxybutylaminoethyl side chain can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is unique due to its combination of a phenol group and a hydroxybutylaminoethyl side chain. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

2-[1-(3-hydroxybutylamino)ethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-9(14)7-8-13-10(2)11-5-3-4-6-12(11)15/h3-6,9-10,13-15H,7-8H2,1-2H3

InChI-Schlüssel

QNIYSYGPAIQBHS-UHFFFAOYSA-N

Kanonische SMILES

CC(CCNC(C)C1=CC=CC=C1O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.